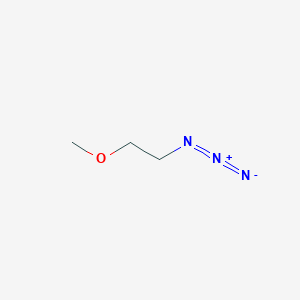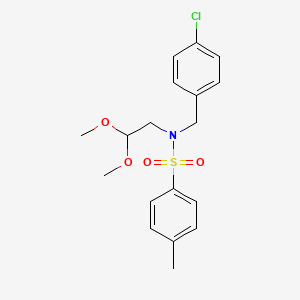
N-(4-Chlorobenzyl)-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorobenzyl)-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is a synthetic organic compound characterized by its unique chemical structure This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the 4-chlorobenzyl intermediate.
Introduction of the Dimethoxyethyl Group: The 4-chlorobenzyl intermediate is then reacted with 2,2-dimethoxyethanol under acidic or basic conditions to introduce the dimethoxyethyl group.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chlorobenzyl)-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly in the treatment of bacterial infections due to its sulfonamide moiety.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzyl)-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, the sulfonamide group can inhibit the activity of bacterial enzymes, such as dihydropteroate synthase, by mimicking the structure of para-aminobenzoic acid (PABA). This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorobenzyl)-N-(2,2-dimethoxyethyl)-benzenesulfonamide: Lacks the methyl group on the benzene ring.
N-(4-Chlorobenzyl)-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide: Similar structure but with different substituents.
Uniqueness
This compound is unique due to the combination of its chlorobenzyl, dimethoxyethyl, and methylbenzenesulfonamide groups. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other sulfonamide compounds.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4S/c1-14-4-10-17(11-5-14)25(21,22)20(13-18(23-2)24-3)12-15-6-8-16(19)9-7-15/h4-11,18H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDQYDMDECGHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
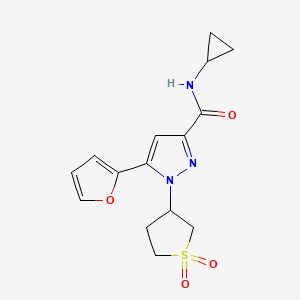
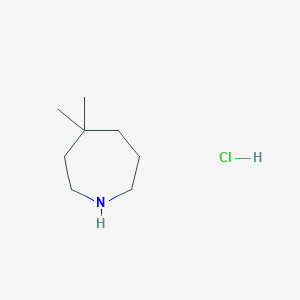
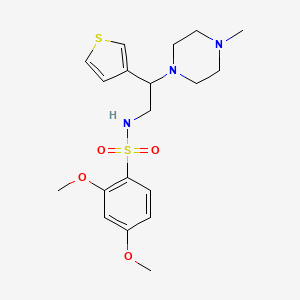
![2-(3,4-dimethoxyphenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2558581.png)
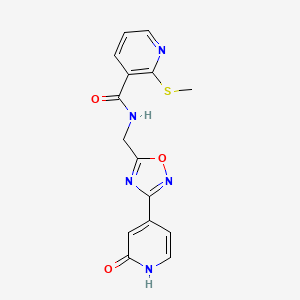

![1,7-Dioxaspiro[4.4]nonan-3-ol](/img/structure/B2558585.png)

![6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2558590.png)
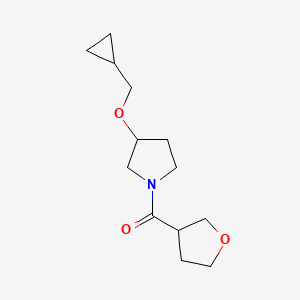
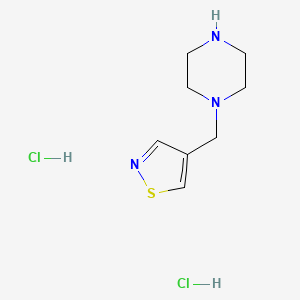
![1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2558594.png)

